Flometoquin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Insecticide for Thrips Management

Scientific Field: Agricultural Science, Entomology

Summary of Application: Flometoquin, a novel insecticide with a unique phenoxy-quinoline structure, demonstrates strong and quick insecticidal action against a variety of thrips species at the nymphal and adult stages through contact and feeding activity.

Results or Outcomes: Flometoquin is safe for tested non-target arthropods, which makes it suitable for controlling the insect pests mentioned above under Integrated Pest Management (IPM) programs.

Synergistic Effect with Lemongrass Essential Oil

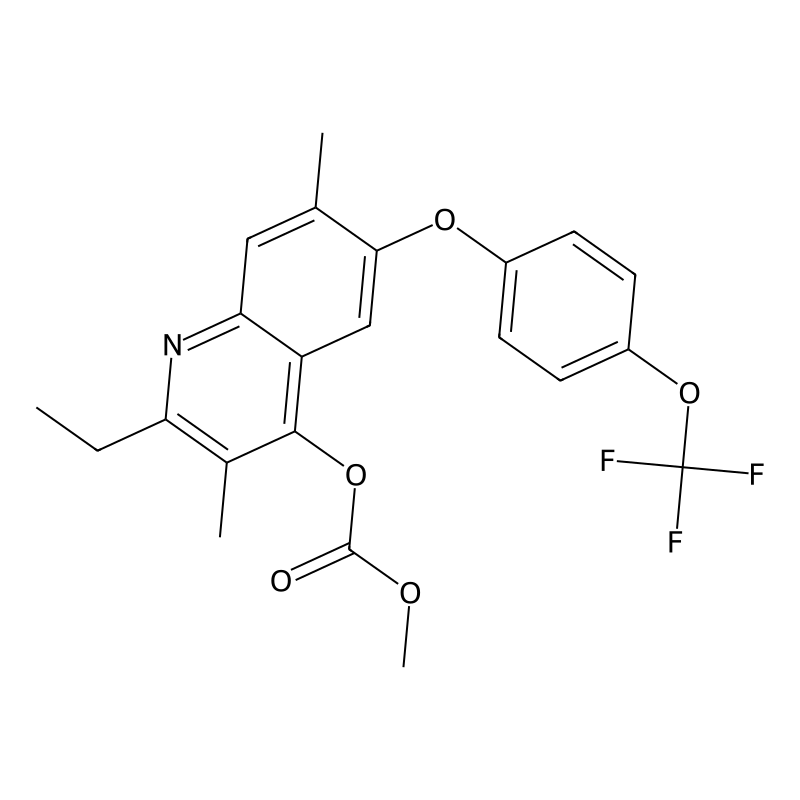

Flometoquin is a novel insecticide belonging to the quinoline class, characterized by its unique chemical structure and potent biological activity. Its molecular formula is C22H20F3NO5, and it features a trifluoromethoxy group that enhances its insecticidal properties. Flometoquin was developed through a systematic approach involving the optimization of various derivatives to improve efficacy against target pests, particularly in agricultural settings .

- Cyclization Reaction: Aniline derivatives react with ethyl 2-methyl-3-oxopentanoate in the presence of toluenesulfonic acid under reflux conditions.

- Formation of Methyl Carbonate: The intermediate products are treated with sodium hydride and methyl chloroformate to yield flometoquin .

These reactions highlight flometoquin's potential for further chemical modifications, which can lead to new derivatives with enhanced properties.

Flometoquin exhibits significant biological activity, particularly as an insecticide. Its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in insects. This inhibition leads to increased levels of acetylcholine, resulting in paralysis and death of target pests. Studies have shown that flometoquin is effective against various insect species, demonstrating both acute toxicity and potential for use in integrated pest management strategies .

The synthesis of flometoquin involves multiple steps:

- Starting Materials: The synthesis begins with p-toluoyl chloride.

- Refluxing: The reaction mixture is refluxed with aniline derivatives and other reagents.

- Purification: The product is purified through crystallization and solvent extraction techniques.

- Final Product Formation: The final compound is obtained after several purification steps, yielding flometoquin in a high degree of purity .

The entire process emphasizes the importance of optimizing reaction conditions to maximize yield and purity.

Flometoquin is primarily used as an insecticide in agricultural practices. Its applications include:

- Crop Protection: Effectively controlling pest populations in various crops.

- Integrated Pest Management: Serving as a component in strategies aimed at sustainable agriculture.

- Research Tool: Utilized in studies investigating insect physiology and pest resistance mechanisms .

Interaction studies involving flometoquin have revealed its synergistic effects when combined with other substances, such as essential oils. For instance, the combination of lemongrass essential oil with flometoquin has shown enhanced binding affinity to acetylcholinesterase, suggesting potential for improved insecticidal activity through synergistic mechanisms. Furthermore, biochemical assays indicate that flometoquin influences detoxification enzyme activities in insects, contributing to its efficacy as an insecticide .

Flometoquin shares similarities with other quinoline-based insecticides but exhibits unique characteristics that set it apart. Below are some similar compounds along with a comparison highlighting their distinct features:

Flometoquin's unique trifluoromethoxy group enhances its insecticidal potency while differentiating it from these similar compounds, making it a valuable addition to pest control methodologies.

Molecular Identity and Structural Characteristics

Molecular Formula C22H20F3NO5

Flometoquin possesses the molecular formula C22H20F3NO5, representing a complex organic compound with a molecular weight of 435.39 grams per mole [1] [2] [3]. The molecular composition includes twenty-two carbon atoms, twenty hydrogen atoms, three fluorine atoms, one nitrogen atom, and five oxygen atoms [4] [5]. This molecular formula reflects the compound's sophisticated structure as a quinoline derivative with multiple functional group substitutions [1] [2].

The monoisotopic mass of flometoquin is precisely 435.129357 atomic mass units, while the average molecular mass is 435.398 atomic mass units [2]. The molecular weight determination has been confirmed through multiple analytical techniques and is consistently reported across various chemical databases and reference standards [3] [4] [6].

Structural Features and Functional Groups

Flometoquin exhibits a complex molecular architecture characterized by a quinoline core structure with multiple substituent groups . The compound features a bicyclic aromatic heterocycle containing nitrogen as the fundamental quinoline ring system . At position 2 of the quinoline ring, an ethyl substituent is present, while methyl groups occupy positions 3 and 7 of the quinoline framework [1] [5].

The molecule contains several distinct functional groups that contribute to its chemical properties and biological activity . The primary functional groups include a quinoline heterocycle, an ether linkage, a carbonate ester group, and a trifluoromethyl substituent . A phenoxy linker connects the quinoline core to a trifluoromethoxyphenyl moiety, creating an extended conjugated system [5] .

The trifluoromethoxy group (-OCF3) represents a significant electron-withdrawing substituent attached to the phenyl ring, which influences the compound's electronic properties and reactivity . The methyl carbonate ester functionality is positioned at the 4-position of the quinoline ring, contributing to the molecule's overall lipophilicity and potential for hydrolytic cleavage [1] [2] [5].

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for flometoquin is 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate [1] [2] [5]. This systematic name precisely describes the compound's structural arrangement and substitution pattern according to established nomenclature conventions [5].

Alternative IUPAC naming conventions describe the compound as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-4-quinolinyl methyl carbonate or carbonic acid, 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-4-quinolinyl methyl ester [1] [4]. These variations reflect different approaches to naming the carbonate ester functionality within the molecule [2].

The compound is registered under Chemical Abstracts Service (CAS) Registry Number 875775-74-9, which serves as its unique chemical identifier in global databases [1] [2] [3]. The Unique Ingredient Identifier (UNII) assigned by the United States Food and Drug Administration is 81MJV05R9E [1] [2]. Additional chemical identifiers include the European Community Number 875-471-6 and the DSSTox Substance ID DTXSID401024253 [1].

The InChI (International Chemical Identifier) string for flometoquin is InChI=1S/C22H20F3NO5/c1-5-17-13(3)20(30-21(27)28-4)16-11-19(12(2)10-18(16)26-17)29-14-6-8-15(9-7-14)31-22(23,24)25/h6-11H,5H2,1-4H3 [5]. The corresponding InChI Key is FMPFURNXXAKYNE-UHFFFAOYSA-N, providing a condensed representation of the molecular structure [5].

Physical Properties

Physical State and Appearance Characteristics

Flometoquin exists as a solid at room temperature and standard atmospheric pressure [4] [9] [10]. The compound presents as a crystalline powder with a characteristic white to off-white coloration [4] [9] [10]. High-purity samples typically exhibit a white, crystalline powder appearance, while technical grade materials may display a slightly off-white hue [9] [10] [11].

The physical form of flometoquin is described as a powder with crystalline characteristics, indicating an ordered molecular arrangement in the solid state [9] [10] [11]. Some sources report an aromatic odor associated with the compound, suggesting the presence of volatile components or impurities in certain preparations [11]. The crystalline nature of flometoquin contributes to its stability and handling characteristics during storage and analytical procedures [9] [10].

Melting Point (115-118°C) and Thermal Properties

The melting point of flometoquin has been experimentally determined to be in the range of 115-118°C [4] [12]. This thermal property was measured using standardized melting point apparatus and represents an important characteristic for compound identification and purity assessment [4] [12]. The relatively narrow melting point range indicates good purity of the analyzed samples [12].

Predicted thermal properties include a boiling point of approximately 490.0 ± 45.0°C, though this value represents a computational estimate rather than experimental measurement [4]. The decomposition temperature has not been precisely determined, but the compound is reported to be stable under normal handling conditions [9] [11]. Thermal stability studies suggest that flometoquin may be sensitive to extreme temperatures and direct sunlight exposure [9] [11].

The compound exhibits stability during typical storage and handling procedures when maintained at appropriate temperatures [9] [11]. Recommended storage conditions include refrigeration at 2-10°C to maintain compound integrity and prevent thermal degradation [6] [9] [13]. The thermal properties of flometoquin are consistent with its molecular structure and the presence of thermally labile functional groups such as the carbonate ester [9] [11].

Solubility Profile and Partition Coefficient (logP = 5.41)

Flometoquin demonstrates limited solubility in aqueous systems, being classified as poorly soluble or practically insoluble in water [4] [9]. This hydrophobic character is consistent with the compound's high lipophilicity and the presence of multiple aromatic ring systems [4] [9]. The poor water solubility reflects the predominance of lipophilic structural elements over hydrophilic functional groups in the molecule [9].

In contrast to its limited aqueous solubility, flometoquin exhibits good solubility in various organic solvents [4] [9]. The compound is readily soluble in chloroform, dimethyl sulfoxide, acetone, and ethanol [4] [9]. These solubility characteristics facilitate its handling in analytical procedures and formulation development [9].

The partition coefficient (logP) of flometoquin has been reported in the range of 5.41 to 6.25, indicating high lipophilicity [12] [14] [15]. This elevated logP value suggests strong preference for lipophilic environments over aqueous phases [12] [14]. The partition coefficient measurement represents the logarithmic ratio of the compound's concentration in n-octanol versus water at equilibrium [14] [15]. Such high logP values are characteristic of compounds with significant biological membrane permeability and tissue accumulation potential [16].

The predicted acid dissociation constant (pKa) for flometoquin is approximately 5.16 ± 0.50, indicating weak acid characteristics under physiological conditions [4]. This pKa value influences the compound's ionization state and solubility behavior across different pH ranges [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₀F₃NO₅ | [1] [2] |

| Molecular Weight | 435.39 g/mol | [1] [2] [3] |

| Melting Point | 115-118°C | [4] [12] |

| Physical State | Solid (crystalline powder) | [9] [10] |

| Color | White to off-white | [9] [10] |

| Water Solubility | Poorly soluble/insoluble | [4] [9] |

| Organic Solvent Solubility | Soluble in CHCl₃, DMSO, acetone, ethanol | [4] [9] |

| Partition Coefficient (logP) | 5.41-6.25 | [12] [14] [15] |

| Predicted pKa | 5.16 ± 0.50 | [4] |

| Predicted Density | 1.291 ± 0.06 g/cm³ | [4] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy has been employed for structural confirmation and purity assessment of flometoquin [17] [18]. Proton nuclear magnetic resonance (¹H-NMR) spectroscopy measurements were conducted using a JEOL JNM-Λ400 FT-NMR system operating at 400 MHz frequency with tetramethylsilane as the internal standard [17] [18]. The spectroscopic analysis confirmed the chemical structure of flometoquin and its synthetic derivatives [17] [18].

The nuclear magnetic resonance spectrum of flometoquin exhibits characteristic chemical shifts corresponding to the various proton environments within the molecule [18]. The quinoline ring system produces distinctive aromatic proton signals, while the ethyl and methyl substituents generate characteristic aliphatic resonances [18]. The trifluoromethoxy group contributes to the complexity of the spectrum through its influence on neighboring proton chemical shifts [18].

The discovery of flometoquin represents a systematic approach to structure-activity relationship development within the phenoxy-quinoline chemical class. The initial lead compound identification began with compound 1 (cpd1), which demonstrated modest insecticidal activity against diamond backmoth (Plutella xylostella) and western flower thrips (Frankliniella occidentalis) at elevated concentrations. Despite limited initial potency, these derivatives exhibited distinctive knockdown activity that warranted further investigation [1] [2] [3].

The structure-activity relationship development proceeded through systematic substitution pattern analysis across multiple positions of the quinoline scaffold. Position 2 optimization revealed that ethyl substitution (cpd8) provided superior activity compared to methyl groups, with EC90 values improving from 100 mg active ingredient per liter to 5-20 mg active ingredient per liter against Plutella xylostella [1]. Bulky substituents such as butyl groups at position 2 resulted in complete loss of biological activity, establishing strict steric limitations for this position [1].

Position 4 modifications demonstrated that acyloxy groups provided optimal activity profiles. The systematic exploration of position 5 substituents identified trifluoromethyl groups as particularly effective, though these derivatives exhibited problematic mammalian toxicity and phytotoxicity profiles. Consequently, the development program pivoted toward hydrogen or methyl substitutions at position 5 to achieve improved selectivity between target pests and non-target organisms [1].

The most significant breakthrough in structure-activity relationship development occurred through position 4' modifications on the 6-phenoxy ring system. Electron-withdrawing groups demonstrated superior activity, with trifluoromethoxy substitution (cpd22) achieving EC90 values below 20 mg active ingredient per liter against Plutella xylostella and below 50 mg active ingredient per liter against Frankliniella occidentalis. This represented a dramatic improvement over chlorine substitution at the same position [1].

The structure-activity relationship data revealed that insecticidal activity increased proportionally with the electron-withdrawing strength of substituents at position 4' of the 6-phenoxy ring. The activity order was established as trifluoromethoxy greater than trifluoromethyl greater than fluoro greater than cyano and methyl greater than methoxy [1]. This electronic effect correlation provided critical guidance for lead compound optimization strategies.

[image:synthesis_table]

Lead Compound Identification and Optimization

The lead compound identification process employed a tiered screening approach that progressed from initial phenoxy-quinoline scaffolds to highly optimized derivatives with nanomolar activity. The first-generation lead compound (cpd1) featured a 2-methyl-3-methyl-6-(4-chlorophenoxy)quinolin-4-ol structure with modest activity against target pest species [1].

The transition to second-generation lead compounds involved systematic optimization of substituent combinations at positions 5 through 7 and the 6-phenoxy group. This optimization process identified compound 2 (cpd2) as a superior lead structure, demonstrating 5- to 10-fold enhanced activity against target pests compared to first-generation derivatives [1]. The second-generation compounds exhibited broadened spectrum activity against Bemisia tabaci and Thrips palmi, which represented commercially significant pest species with established resistance to conventional insecticides [1].

Lead compound optimization incorporated biological activity assessment against multiple pest species simultaneously. Compound 32 (cpd32) and compound 3 (cpd3, flometoquin) emerged as the most promising candidates, demonstrating optimal activity profiles against Frankliniella occidentalis, Bemisia tabaci, and Thrips palmi. The optimization process balanced potency requirements with selectivity considerations, ensuring minimal impact on beneficial arthropod species [1].

The final lead compound optimization phase involved extensive field trial evaluation to validate laboratory-observed activity under agricultural conditions. These trials confirmed flometoquin as the optimal candidate structure, combining rapid knockdown effects with sustained mortality against target pest populations while maintaining compatibility with integrated pest management programs [1] [4].

Quantitative structure-activity relationship analysis during lead optimization revealed critical molecular features responsible for enhanced biological activity. The presence of ethyl substitution at position 2, methyl substitution at position 7, and trifluoromethoxy substitution at position 4' of the phenoxy ring represented the optimal combination for achieving broad-spectrum insecticidal activity with favorable selectivity profiles [1].

Synthetic Routes and Methodologies

Multi-step Synthesis from p-toluoyl Chloride

The multi-step synthesis of flometoquin from p-toluoyl chloride represents an efficient seven-step synthetic sequence that enables systematic construction of the complex phenoxy-quinoline architecture. This synthetic approach was developed to provide scalable access to flometoquin while maintaining acceptable overall yields and product purity [5] [6] [7].

The synthetic sequence initiates with regioselective chlorination of p-toluoyl chloride (218) at the meta-position. This chlorination reaction proceeds with high selectivity due to the directing effects of the existing methyl and carbonyl substituents. The regioselectivity is crucial for subsequent synthetic transformations and influences the final positioning of substituents on the quinoline ring system [5].

Following chlorination, the acid chloride functionality undergoes conversion to an isopropyl ester (220). This esterification reaction serves dual purposes: protecting the carbonyl functionality during subsequent transformations and providing a suitable electrophilic center for nitration reactions. The isopropyl ester group demonstrates superior stability compared to alternative ester protecting groups under the nitration conditions employed [5].

The nitration of compound 220 occurs selectively at the ortho-position relative to the existing substituents, yielding the tetrasubstituted benzene derivative 221. This nitration proceeds at the less sterically hindered ortho-position due to steric interactions with the existing chloro and ester substituents. The nitration conditions must be carefully controlled to prevent over-nitration or unwanted substitution patterns [5].

The key carbon-heteroatom bond formation occurs through nucleophilic aromatic substitution (SNAr) reaction between compound 221 and 4-(trifluoromethoxy)phenol (222). This reaction proceeds in almost quantitative yield, demonstrating the high reactivity of the nitro-activated aromatic system toward nucleophilic substitution. The reaction conditions favor selective attack at the desired position while minimizing side reactions [5].

Catalytic reduction of the nitro group in compound 223 generates the corresponding anthranilic ester derivative 224. This reduction must proceed with high selectivity to avoid reduction of other functional groups present in the molecule. The resulting aniline functionality serves as the nucleophile for the subsequent ring closure reaction [5].

The penultimate step involves ring closure of the anthranilic ester 224 with diethyl ketone to form quinolinone 225. This cyclization reaction constructs the quinoline ring system and establishes the core heterocyclic framework of flometoquin. The reaction conditions must favor intramolecular cyclization over intermolecular side reactions [5].

The final synthetic transformation involves O-acylation of quinolinone 225 with methyl chloroformate to deliver flometoquin (XXVII). This acylation reaction installs the methyl carbonate functionality that is essential for biological activity. The reaction proceeds under mild conditions to preserve the integrity of the quinoline ring system [5].

One-Pot Synthesis Approaches

Alternative synthetic approaches to flometoquin have been developed that employ one-pot methodologies to streamline the synthetic sequence and improve overall efficiency. These approaches combine multiple synthetic transformations into single reaction vessels, reducing purification steps and minimizing material losses [8].

One-pot synthesis approaches typically involve the direct cyclization of appropriately substituted aniline derivatives with β-keto esters under acidic conditions. This methodology eliminates several discrete synthetic steps while maintaining acceptable yields and product quality. The reaction conditions must be carefully optimized to ensure complete conversion and minimize side product formation [8].

The one-pot approach begins with 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline as the starting material, which undergoes direct reaction with ethyl 2-methyl-3-oxopentanoate in the presence of p-toluenesulfonic acid catalyst. The reaction is conducted in xylene under reflux conditions for 10 hours, generating a mixture of quinoline isomers [1].

The reaction mixture from the one-pot cyclization contains both 5-trifluoromethyl and 7-trifluoromethyl quinoline isomers, which must be separated to obtain the desired product. The separation is accomplished through subsequent treatment with sodium hydride and methyl chloroformate, followed by chromatographic purification to isolate the individual isomers [1].

The 7-trifluoromethyl isomer is obtained in 40.9% yield, while the 5-trifluoromethyl isomer is isolated in 12.9% yield. These yields reflect the regioselectivity of the cyclization reaction and demonstrate the preference for formation of the 7-substituted product under the employed reaction conditions [1].

One-pot synthesis methodologies offer several advantages over multi-step approaches, including reduced synthetic complexity, decreased material handling requirements, and improved atom economy. However, these approaches may sacrifice some degree of control over regioselectivity and require more extensive optimization of reaction conditions [8].

Regioselective Reactions in Synthesis Pathways

Regioselective reactions play critical roles throughout flometoquin synthesis pathways, determining the final substitution patterns and influencing biological activity profiles. The successful implementation of regioselective transformations requires careful consideration of electronic and steric factors that govern reaction selectivity [5] [1].

The initial chlorination of p-toluoyl chloride demonstrates high meta-selectivity due to the combined directing effects of the methyl and carbonyl substituents. The methyl group provides weak ortho/para-directing influence, while the carbonyl group exerts strong meta-directing effects. The net result favors chlorination at the meta-position relative to both substituents [5].

Nitration reactions in the synthetic sequence exhibit high ortho-selectivity due to steric hindrance effects. The nitration of isopropyl ester 220 occurs preferentially at the ortho-position that experiences less steric interactions with existing substituents. This selectivity is enhanced by the electronic effects of the ester group, which activates the aromatic ring toward electrophilic substitution [5].

The nucleophilic aromatic substitution reaction between nitro-activated aryl halides and 4-(trifluoromethoxy)phenol proceeds with complete regioselectivity due to the strong electron-withdrawing effects of the nitro group. The nitro substituent activates the aromatic ring toward nucleophilic attack and directs the reaction to the desired position through electronic effects [5].

Cyclization reactions during quinoline ring formation exhibit inherent regioselectivity based on the positioning of nucleophilic and electrophilic centers within the substrate molecules. The cyclization of anthranilic ester derivatives with ketone components proceeds through well-defined mechanistic pathways that favor formation of six-membered rings over alternative ring sizes [1].

The separation of quinoline isomers formed during cyclization reactions requires sophisticated analytical techniques to distinguish between closely related structures. Nuclear magnetic resonance spectroscopy provides the primary method for characterizing isomer mixtures and monitoring separation efficiency [1].

Regioselective synthesis strategies enable the preparation of flometoquin isomers with different substitution patterns, facilitating structure-activity relationship studies and biological evaluation programs. The ability to access specific isomers through controlled synthetic routes provides valuable insights into the molecular requirements for insecticidal activity [1].

Key Intermediates and Precursors

2-Ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-ol as Critical Intermediate

The compound 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-ol represents the most critical intermediate in flometoquin synthesis, serving as the immediate precursor for the final acylation reaction that installs the methyl carbonate functionality [9]. This intermediate carries the CAS number 1204518-38-6 and appears as a white solid with well-defined physical and chemical properties [9] [10].

The synthesis of this critical intermediate involves multiple synthetic transformations that construct the complete quinoline scaffold with all required substituents except the terminal methyl carbonate group. The intermediate contains the ethyl substituent at position 2, methyl groups at positions 3 and 7, and the essential 4-(trifluoromethoxy)phenoxy substituent at position 6 [9].

The structural complexity of this intermediate necessitates careful synthetic planning to ensure compatibility of all functional groups throughout the synthetic sequence. The presence of multiple electron-rich aromatic systems requires protection strategies to prevent unwanted side reactions during intermediate synthetic steps [9].

The hydroxyl functionality at position 4 of the quinoline ring represents the key reactive site for final product formation. This hydroxyl group undergoes facile acylation with methyl chloroformate under mild conditions to generate the final flometoquin structure. The reactivity of this position is enhanced by the electron-rich nature of the quinoline ring system [9].

Quality control protocols for this intermediate involve comprehensive analytical characterization using nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography. The purity specifications typically require greater than 95% chemical purity to ensure acceptable final product quality [9].

Storage and handling procedures for this intermediate must account for the potential sensitivity of the quinoline ring system to oxidative degradation and photochemical decomposition. Appropriate storage conditions include protection from light and moisture, with storage temperatures maintained below ambient conditions [9].

The synthetic route to this intermediate involves cyclization of appropriately substituted aniline derivatives with ketone components under acidic conditions. The cyclization reaction proceeds through well-established mechanistic pathways that have been optimized for high yield and selectivity [1].

Process development studies for intermediate synthesis have focused on optimizing reaction conditions to maximize yield while minimizing impurity formation. Critical parameters include reaction temperature, catalyst loading, solvent selection, and reaction time optimization [1].

Synthesis from 4-(Trifluoromethoxy)phenol

The synthesis of flometoquin intermediates from 4-(trifluoromethoxy)phenol represents a key strategic approach that leverages the commercial availability of this fluorinated phenol derivative. This starting material provides direct access to the essential trifluoromethoxy functionality that is crucial for biological activity [5] [11] [12].

4-(Trifluoromethoxy)phenol serves as the nucleophilic component in nucleophilic aromatic substitution reactions with activated aryl halides. The phenolic hydroxyl group provides sufficient nucleophilicity for displacement reactions with electron-deficient aromatic systems, particularly those bearing nitro or other strong electron-withdrawing substituents [5].

The synthetic approach utilizing 4-(trifluoromethoxy)phenol eliminates the need for independent synthesis of trifluoromethoxy-containing building blocks, which can involve challenging fluorination reactions. Commercial availability of this phenol derivative provides cost and efficiency advantages over alternative synthetic strategies [11] [12].

Nucleophilic aromatic substitution reactions between 4-(trifluoromethoxy)phenol and nitro-activated aryl halides proceed under relatively mild conditions with excellent yields. The reaction typically employs basic conditions to deprotonate the phenolic hydroxyl group, generating the corresponding phenoxide nucleophile [5].

The trifluoromethoxy group exhibits excellent stability throughout subsequent synthetic transformations, remaining intact during reduction reactions, cyclization conditions, and final acylation steps. This stability profile makes 4-(trifluoromethoxy)phenol an ideal building block for complex molecule synthesis [5].

Process optimization studies for reactions involving 4-(trifluoromethoxy)phenol have focused on solvent selection, temperature control, and reaction time minimization. These parameters significantly influence both reaction yield and product purity profiles [5].

Alternative synthetic routes to 4-(trifluoromethoxy)phenol involve trifluoromethylation of phenolic starting materials using specialized fluorinating reagents. However, these approaches are generally more complex and costly compared to direct utilization of commercial material [13] [14].

The incorporation of 4-(trifluoromethoxy)phenol into synthetic schemes requires careful consideration of compatibility with other reaction components. The electron-withdrawing effects of the trifluoromethoxy group can influence the reactivity of neighboring functional groups [5].

Industrial Production Considerations

Scalability of Synthetic Routes

The scalability of flometoquin synthetic routes represents a critical factor for commercial viability and cost-effective production. Industrial scale-up considerations encompass reaction vessel design, heat transfer optimization, mass transfer efficiency, and process safety evaluation [15] [16].

The seven-step synthesis from p-toluoyl chloride has been evaluated for industrial scalability with particular attention to reaction yields at each step. The overall yield optimization requires careful balance between step-wise yields and process complexity to achieve economically viable production costs [5] [15].

Critical scalability challenges include the regioselective chlorination step, which requires precise temperature control and mixing efficiency to maintain selectivity at larger scales. Industrial chlorination reactors must provide uniform mixing and heat removal to prevent hot spot formation that could compromise selectivity [5].

The nucleophilic aromatic substitution reaction between nitro-activated intermediates and 4-(trifluoromethoxy)phenol demonstrates excellent scalability due to the mild reaction conditions and high yield. This transformation can be conducted in standard industrial reactors without specialized equipment requirements [5].

Solvent recovery and recycling systems represent important considerations for industrial-scale synthesis. The synthetic route employs several organic solvents that require distillation and purification for reuse. Process design must incorporate efficient solvent recovery to minimize waste and reduce production costs [15].

Quality control protocols for industrial production require in-process monitoring of critical reaction parameters and intermediate purity levels. Analytical methods must be validated for rapid determination of conversion and selectivity during large-scale operations [15].

Waste stream management represents a significant consideration for industrial synthesis. The synthetic route generates various organic and inorganic byproducts that require appropriate treatment and disposal. Process design should minimize waste generation through optimized reaction conditions and efficient purification protocols [15].

Equipment compatibility with corrosive reagents used in the synthesis requires specialized materials of construction for industrial reactors. Chlorination and nitration steps may require corrosion-resistant reactor linings to prevent equipment degradation [15].

Process safety evaluation for industrial synthesis includes assessment of exothermic reaction potential, toxic vapor generation, and fire/explosion hazards. Safety protocols must address handling of reactive intermediates and hazardous solvents throughout the production sequence [15].

Green Chemistry Approaches

Green chemistry principles have been incorporated into flometoquin synthesis development to minimize environmental impact and improve process sustainability. These approaches focus on atom economy optimization, solvent selection criteria, waste minimization strategies, and energy efficiency improvements [15] [17].

Atom economy optimization involves maximizing the incorporation of starting material atoms into the final product structure while minimizing byproduct formation. The synthetic route has been analyzed to identify steps with poor atom economy and develop alternative transformations with improved efficiency [15].

Solvent selection criteria emphasize the use of environmentally benign solvents that can be readily recovered and recycled. Alternative solvents with reduced toxicity and environmental persistence have been evaluated for compatibility with existing reaction conditions [15].

Catalytic reaction development has focused on replacing stoichiometric reagents with catalytic alternatives where possible. This approach reduces waste generation and improves process economics while maintaining acceptable reaction yields and selectivity [15].

Process intensification strategies involve combining multiple synthetic steps into single reaction vessels to reduce solvent usage and energy consumption. One-pot synthesis approaches have been developed that eliminate intermediate isolation and purification steps [8] [15].

Waste minimization protocols include optimization of reaction stoichiometry to reduce excess reagent usage and development of efficient purification methods that minimize solvent consumption. Process design incorporates recycle streams to maximize material utilization [15].

Energy efficiency improvements focus on reaction temperature optimization and heat integration strategies. Lower temperature reaction conditions have been developed where possible to reduce energy consumption and improve process sustainability [15].

Alternative synthetic routes have been evaluated that eliminate the most environmentally problematic transformations. These approaches may involve different starting materials or reaction sequences that avoid hazardous reagents or generate fewer toxic byproducts [15].

Life cycle assessment studies have been conducted to evaluate the overall environmental impact of flometoquin production. These assessments consider raw material sourcing, manufacturing processes, product use, and end-of-life disposal to identify opportunities for improvement [15].

Biodegradability studies of synthetic intermediates and byproducts provide important information for environmental risk assessment. These studies guide the selection of synthetic routes that minimize the formation of persistent organic compounds [15].